molecular formula C15H15BrN2O3 B251565 N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide

N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide

Cat. No. B251565
M. Wt: 351.19 g/mol
InChI Key: WIBUKSRJZKQNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide, also known as BRD0705, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide exerts its effects through the inhibition of the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in various disease models.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are likely due to the downregulation of target genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. Additionally, the synthesis method for N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been optimized to yield a high purity and high yield of the final product. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders or viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide could lead to the discovery of novel therapeutics.

Synthesis Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the final product. This method has been optimized to yield a high purity and high yield of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the inhibition of the bromodomain and extraterminal (BET) family of proteins. In inflammation, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H15BrN2O3/c1-9-13(16)4-5-14(17-9)18-15(19)10-6-11(20-2)8-12(7-10)21-3/h4-8H,1-3H3,(H,17,18,19)

InChI Key

WIBUKSRJZKQNTR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.